molecular formula C12H13ClO B1360563 2-(3-Chlorophenyl)ethyl cyclopropyl ketone CAS No. 898787-52-5

2-(3-Chlorophenyl)ethyl cyclopropyl ketone

Cat. No.: B1360563
CAS No.: 898787-52-5
M. Wt: 208.68 g/mol
InChI Key: UJCSZAKHEWECSR-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)ethyl cyclopropyl ketone is a chemical compound with the molecular formula C12H13ClO . It has an average mass of 208.684 Da and a monoisotopic mass of 208.065491 Da . This product is intended for research use only.

Scientific Research Applications

Synthesis Improvements and Applications

One significant application of compounds similar to 2-(3-Chlorophenyl)ethyl cyclopropyl ketone is in the field of synthesis improvements. For instance, a study by Gao Xue-yan (2011) demonstrates the synthesis of 4-Chlorophenyl cyclopropyl ketone, an intermediate in insecticide production, through acylation and cyclization processes (Gao Xue-yan, 2011). This research highlights the potential use of cyclopropyl ketones in producing agriculturally important chemicals.

Catalytic Applications

Aryl cyclopropyl ketones, structurally related to this compound, have been used in various catalytic applications. For example, the Lewis acid-catalyzed asymmetric cascade reaction of cyclopropyl ketones is a method for synthesizing chiral benzothiazole derivatives, as reported by Fenzhen Chang et al. (2020) (Fenzhen Chang et al., 2020). This showcases the utility of these ketones in generating complex and valuable chemical structures.

Organic Synthesis and Chemical Reactions

Cyclopropyl ketones serve as important intermediates in various organic synthesis reactions. Studies like those by R. Nongkhlaw et al. (2005) and S. Ogoshi et al. (2006) explore the synthesis of cyclopropane acetic acid ethyl esters and cyclopentane compounds, respectively, from cyclopropyl alkyl ketones (R. Nongkhlaw et al., 2005); (S. Ogoshi et al., 2006). These reactions demonstrate the versatility of cyclopropyl ketones in forming diverse and complex molecular architectures.

Photocatalysis

In the field of photocatalysis, aryl cyclopropyl ketones like this compound have been used to initiate formal [3+2] reactions with olefins, as shown in studies by Zhan Lu et al. (2011) (Zhan Lu et al., 2011). This application is crucial for creating cyclopentane ring systems, which are significant in various chemical syntheses.

Properties

IUPAC Name

3-(3-chlorophenyl)-1-cyclopropylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO/c13-11-3-1-2-9(8-11)4-7-12(14)10-5-6-10/h1-3,8,10H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCSZAKHEWECSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CCC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644458
Record name 3-(3-Chlorophenyl)-1-cyclopropylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898787-52-5
Record name 3-(3-Chlorophenyl)-1-cyclopropyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898787-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Chlorophenyl)-1-cyclopropylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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